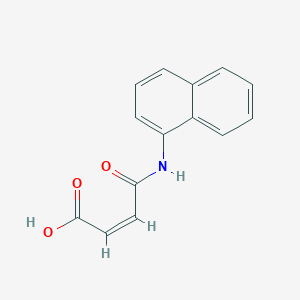

N-(1-Naphthyl)Maleamic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41145. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(Z)-4-(naphthalen-1-ylamino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c16-13(8-9-14(17)18)15-12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,15,16)(H,17,18)/b9-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNIIAZFRGKFYSJ-HJWRWDBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)/C=C\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70364328 | |

| Record name | N-(1-Naphthyl)Maleamic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6973-77-9 | |

| Record name | NSC41145 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41145 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC24013 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24013 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(1-Naphthyl)Maleamic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(1-Naphthyl)maleamic Acid from Maleic Anhydride

Abstract

N-(1-Naphthyl)maleamic acid, with the molecular formula C₁₄H₁₁NO₃, is a pivotal intermediate in organic synthesis, serving as a precursor for more complex molecules, including dyes, agrochemicals, and pharmacologically active compounds.[1][2][3] Its structure, which combines an aromatic naphthalene moiety with a reactive maleamic acid backbone, imparts unique chemical properties valuable for diverse synthetic applications.[1] This guide provides a comprehensive technical overview of the synthesis of this compound from the reaction of maleic anhydride and 1-naphthylamine. It delves into the underlying reaction mechanism, presents a detailed and optimized experimental protocol, discusses critical process parameters, and outlines robust analytical techniques for product characterization. This document is intended for researchers, chemists, and professionals in drug development seeking both theoretical understanding and practical, field-proven insights into the synthesis of this versatile compound.

Theoretical Framework: Mechanism and Rationale

The synthesis of this compound is a classic example of nucleophilic acyl substitution, where an amine reacts with a cyclic acid anhydride.[4] The reaction is generally facile and proceeds rapidly under mild conditions.[1]

The Reaction Mechanism

The core of this synthesis involves the nucleophilic attack of the primary amine, 1-naphthylamine, on one of the electrophilic carbonyl carbons of maleic anhydride.[4][5]

The mechanism unfolds through the following key steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 1-naphthylamine acts as a nucleophile, attacking a carbonyl carbon of the maleic anhydride molecule. This is the rate-determining step.

-

Ring Opening: This attack forces the pi-bond electrons of the carbonyl group onto the oxygen atom, forming a tetrahedral intermediate. The unstable anhydride ring subsequently opens as the bond between the carbonyl carbon and the ring oxygen breaks.[4]

-

Proton Transfer: A final, rapid proton transfer from the now positively charged nitrogen atom to the negatively charged oxygen of the newly formed carboxylate group yields the final, stable this compound product.[4]

Causality Behind Experimental Choices

-

Solvent Selection: The choice of solvent is critical. Polar aprotic solvents like tetrahydrofuran (THF) or dioxane are effective at solvating the reactants.[1][6] Acetic acid is also a common and advantageous choice as it can serve as both a solvent and a catalyst for the reaction, potentially increasing the reaction rate and yield.[1][7]

-

Temperature Control: The reaction is exothermic. Maintaining a controlled temperature, typically between 10°C and 70°C, is crucial.[1][8] Uncontrolled temperature increases can lead to side reactions, most notably the cyclodehydration of the maleamic acid product to form the corresponding N-(1-Naphthyl)maleimide.[1][2] Performing the initial addition at a lower temperature (0-5°C) helps to manage the exotherm and ensure the selective formation of the desired amic acid.[6]

-

Stoichiometry: While a 1:1 molar ratio is theoretically required, employing a slight excess of maleic anhydride (e.g., 1.1-1.2 equivalents) is a common strategy to drive the reaction to completion and ensure that the more valuable amine is fully consumed.[1]

Experimental Protocol and Workflow

This section provides a detailed, step-by-step methodology for the synthesis of this compound, designed for reproducibility and high yield.

Materials and Reagents

| Reagent/Material | Formula/Grade | Molar Mass ( g/mol ) | Supplier (Example) |

| 1-Naphthylamine | C₁₀H₉N / >99% | 143.19 | Sigma-Aldrich |

| Maleic Anhydride | C₄H₂O₃ / >99% | 98.06 | Sigma-Aldrich |

| Acetic Acid, Glacial | CH₃COOH / ACS Grade | 60.05 | Fisher Scientific |

| Ethanol | C₂H₅OH / Reagent Grade | 46.07 | VWR Chemicals |

| Deionized Water | H₂O | 18.02 | In-house |

| Equipment | Specification | ||

| Three-neck round-bottom flask | 250 mL | ||

| Magnetic stirrer and stir bar | |||

| Dropping funnel | 100 mL | ||

| Thermometer | -10 to 110 °C | ||

| Ice bath | |||

| Büchner funnel and filter flask |

Synthesis Procedure

-

Reactant Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and dropping funnel, dissolve 9.81 g (0.1 mol) of maleic anhydride in 70 mL of glacial acetic acid. Stir the mixture until all the solid has dissolved. Cool the flask in an ice bath to an internal temperature of 10-15°C.

-

Amine Addition: Separately, dissolve 14.32 g (0.1 mol) of 1-naphthylamine in 50 mL of glacial acetic acid. Transfer this solution to the dropping funnel.

-

Reaction Execution: Add the 1-naphthylamine solution dropwise to the stirred maleic anhydride solution over a period of 30-45 minutes. The key is to maintain the internal reaction temperature below 30°C to prevent side reactions. A white precipitate will begin to form during the addition.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2 hours to ensure the reaction goes to completion.

-

Product Isolation: Pour the reaction mixture (a thick slurry) into 400 mL of ice-cold deionized water with vigorous stirring. This will fully precipitate the crude product and dissolve any unreacted maleic anhydride (as maleic acid) and residual acetic acid.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with two 50 mL portions of cold deionized water to remove impurities.

-

Purification (Recrystallization): Transfer the crude solid to a beaker and recrystallize from an ethanol-water mixture. Dissolve the solid in a minimum amount of hot ethanol, then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 60°C to a constant weight. A typical yield is 85-95%.

Experimental Workflow Diagram

Analytical Characterization

To ensure the integrity of the synthesis, the final product must be rigorously characterized to confirm its identity and purity. This constitutes a self-validating system for the protocol.

| Technique | Expected Result / Observation | Purpose |

| Melting Point | Sharp melting point, approx. 190-192°C.[8] A broad range indicates impurities. | Purity Assessment |

| FTIR (ATR) | Characteristic peaks (cm⁻¹): ~3300 (N-H stretch), ~3000 (O-H stretch, broad), ~1700 (C=O stretch, acid), ~1640 (C=O stretch, amide I), ~1540 (N-H bend, amide II).[1] | Functional Group Identification |

| ¹H NMR | Signals corresponding to naphthyl protons (aromatic region), vinyl protons of the maleamic acid backbone (~6.2-6.5 ppm, two doublets), and exchangeable N-H and O-H protons.[8] | Structural Confirmation |

| TLC | A single spot with an Rf value distinct from the starting materials (1-naphthylamine and maleic anhydride).[1][8] | Purity and Reaction Monitoring |

Conclusion

The synthesis of this compound from maleic anhydride and 1-naphthylamine is a robust and efficient reaction fundamental to organic synthesis. This guide has detailed the underlying nucleophilic acyl substitution mechanism and provided a validated, step-by-step protocol that emphasizes control over key parameters such as temperature and stoichiometry to achieve high yield and purity. The successful synthesis relies on a methodical approach to both the reaction and the subsequent purification and characterization steps. By adhering to the principles and procedures outlined herein, researchers can reliably produce high-quality this compound, a valuable building block for further synthetic endeavors in medicinal chemistry, materials science, and beyond.[1]

References

-

Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Taylor & Francis Online. Available at: [Link]

-

What is the mechanism for the reaction of aniline and maleic anhydride to form maleanilic acid? Homework.Study.com. Available at: [Link]

-

Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids. Chemistry – A European Journal. Available at: [Link]

- Efficient method for the synthesis of N-cyclic maleamic acids and N-cyclic maleimides. Google Patents.

-

Facile synthesis of some new maleamic acid and maleimide derivatives of 1,3-thiazoles. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Maleic anhydride - Wikipedia. Wikipedia. Available at: [Link]

-

The Diels‐Alder Reaction with Maleic Anhydride. ResearchGate. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound | 6973-77-9 [smolecule.com]

- 3. This compound | 6973-77-9 [chemicalbook.com]

- 4. homework.study.com [homework.study.com]

- 5. researchgate.net [researchgate.net]

- 6. jocpr.com [jocpr.com]

- 7. US5965746A - Efficient method for the synthesis of N-cyclic maleamic acids and N-cyclic maleimides - Google Patents [patents.google.com]

- 8. tandfonline.com [tandfonline.com]

1H NMR and 13C NMR analysis of N-(1-Naphthyl)Maleamic Acid

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of N-(1-Naphthyl)Maleamic Acid

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound (CAS: 6973-77-9). Designed for researchers and professionals in organic synthesis and drug development, this document delves into the theoretical underpinnings and practical application of NMR for the structural elucidation of this molecule. We will explore predicted chemical shifts, coupling constants, and key structural correlations, grounded in established spectroscopic principles. The guide also outlines a robust experimental protocol for data acquisition and a logical workflow for spectral interpretation, establishing a self-validating system for analysis.

Introduction: The Structural Landscape of this compound

This compound, with the molecular formula C₁₄H₁₁NO₃, is an organic compound synthesized from the reaction of 1-naphthylamine and maleic anhydride.[1][2] Its structure is characterized by four key domains: a naphthyl ring system, an amide linkage, a cis-configured carbon-carbon double bond, and a terminal carboxylic acid. This combination of functional groups makes it an interesting candidate for applications in materials science and as a precursor in medicinal chemistry.[1][2]

A thorough understanding of its structure is paramount for quality control and for predicting its chemical behavior. NMR spectroscopy is the most powerful tool for unambiguous structural determination in solution. This guide provides a detailed predictive analysis of its ¹H and ¹³C NMR spectra.

To facilitate discussion, the atoms in this compound are numbered as shown below.

Caption: Logical workflow for NMR data acquisition and structural verification.

-

¹H-¹H COSY: This experiment confirms proton-proton couplings. For this molecule, it would show a critical cross-peak between the olefinic protons H-2 and H-3, and multiple cross-peaks within the naphthyl spin system, helping to trace the connectivity of adjacent protons. [3]* ¹H-¹³C HSQC (or HMQC): This experiment correlates protons directly to the carbons they are attached to. It would definitively link each proton signal (e.g., the doublet at δ ~6.4 ppm) to its corresponding carbon signal (e.g., the olefinic carbon at δ ~131 ppm), providing unambiguous assignments for all C-H pairs. [4]

Conclusion

The comprehensive NMR analysis of this compound is a powerful demonstration of modern spectroscopic techniques in action. By leveraging ¹H and ¹³C NMR in a suitable solvent like DMSO-d₆, every key structural feature of the molecule can be identified and verified. The characteristic signals of the labile amide and carboxylic acid protons, the complex multiplet pattern of the naphthyl ring, and the diagnostically significant doublets of the cis-olefinic protons create a unique spectral fingerprint. Following the outlined experimental protocols and interpretation workflow provides a robust and reliable method for the structural confirmation of this compound, ensuring high confidence for researchers in drug development and materials science.

References

-

ResearchGate. Why hydrogen of amide and carboxylic group are not detected by H-NMR spectroscopy of polyamines? (2016). [Link]

-

Abraham, R. J., et al. (2014). 1H NMR Spectra Part 31: 1H Chemical Shifts of Amides in DMSO Solvent. Magnetic Resonance in Chemistry, 52(7), 356-363. [Link]

-

Mestrelab Research. Carbon-13 Satellites and Molecule Symmetry in Maleic Acid (2024). [Link]

-

Chemistry LibreTexts. Spectroscopy of Carboxylic Acid Derivatives (2022). [Link]

-

Reddit. Protons Carboxylic acids in 1H NMR (2022). [Link]

-

Chemistry Score. Carboxylic acid NMR. [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones (2016). [Link]

-

University of Regensburg. Chemical shifts. [Link]

-

Chemistry LibreTexts. NMR - Interpretation (2023). [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

-

Reddit. NMR spectroscopy of maleic acid and fumaric acid? (2016). [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000156). [Link]

-

Michigan State University Department of Chemistry. Proton NMR Table. [Link]

-

AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide (2025). [Link]

-

Chemistry LibreTexts. Chemical Shift (2023). [Link]

-

National Center for Biotechnology Information. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones (2021). [Link]

Sources

Mass spectrometry fragmentation of N-(1-Naphthyl)Maleamic Acid

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of N-(1-Naphthyl)Maleamic Acid

Executive Summary

This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of this compound (C₁₄H₁₁NO₃, M.Wt: 241.24 g/mol ).[1][2][3] As a molecule integrating a rigid naphthyl group, an amide linkage, and a reactive maleamic acid moiety, its characterization is crucial in fields ranging from synthetic chemistry to drug development.[1][2] This document, intended for researchers and drug development professionals, moves beyond theoretical listings to explain the causal logic behind expected fragmentation patterns under common ionization techniques like Electrospray Ionization (ESI) and Electron Ionization (EI). We will explore the primary fragmentation pathways, predict the formation of characteristic ions, and provide robust, self-validating experimental protocols for its analysis. All mechanistic claims are supported by foundational principles of mass spectrometry and authoritative references.

Introduction

Chemical Identity and Structure

This compound is an organic compound synthesized from the reaction of 1-naphthylamine and maleic anhydride.[1][2] Its structure is defined by three key functional regions:

-

The Naphthyl Group: A bulky, aromatic system that imparts significant stability to the molecular ion.

-

The Amide Linkage: A site for potential charge localization and characteristic cleavage.

-

The Maleamic Acid Moiety: Featuring a carboxylic acid and a carbon-carbon double bond, this region is prone to decarboxylation, dehydration, and rearrangement reactions.

The IUPAC name for this compound is (Z)-4-(naphthalen-1-ylamino)-4-oxobut-2-enoic acid.[2]

Significance in Research and Industry

This molecule serves as a valuable building block in organic synthesis.[1] Its derivatives are explored for various applications, including as potential plant growth regulators targeting the auxin pathway and as intermediates in the production of dyes and other industrial chemicals.[2] The dual functionality of the reactive maleamic acid and the binding-enhancing naphthyl group makes it a compound of interest in medicinal chemistry.[1]

The Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry (MS) is an indispensable tool for confirming the structural integrity and identifying metabolites or degradants of this compound. By analyzing the mass-to-charge ratio (m/z) of the intact molecule and its fragment ions, MS provides a detailed fingerprint that can be used for unambiguous identification and structural elucidation. Understanding its fragmentation pathways is key to interpreting this data correctly.

Predicted Ionization Behavior

The choice of ionization technique dictates the initial ion formed and, consequently, the subsequent fragmentation pathways.

Electrospray Ionization (ESI)

ESI is a soft ionization technique ideal for polar molecules like this compound, minimizing in-source fragmentation and typically producing pseudomolecular ions.

-

Negative Ion Mode ([M-H]⁻): The carboxylic acid proton is the most acidic site. Therefore, in negative ESI mode, the molecule is expected to readily deprotonate to form a highly stable [M-H]⁻ ion at m/z 240.23 . This is often the preferred mode for acids due to its high sensitivity.[4]

-

Positive Ion Mode ([M+H]⁺): Protonation can occur at several sites, primarily the amide nitrogen or the carbonyl oxygen of either the amide or the carboxylic acid. This will result in an [M+H]⁺ ion at m/z 242.25 .

Electron Ionization (EI)

EI is a high-energy technique that imparts significant internal energy, leading to extensive fragmentation. The molecular ion (M•⁺) at m/z 241.24 will be formed. Due to the stabilizing effect of the aromatic naphthyl ring, the molecular ion peak is expected to be observable.[5] The odd molecular weight is consistent with the Nitrogen Rule for a compound containing a single nitrogen atom.[6][7][8]

Core Fragmentation Pathways and Mechanisms

The fragmentation of this compound is a composite of the characteristic reactions of its functional groups. The following pathways are predicted based on established fragmentation principles for amides, carboxylic acids, and aromatic systems.[5][9][10]

Pathway A: Intramolecular Cyclization and Dehydration

A prominent fragmentation route, especially under thermal stress (as in a GC inlet) or collision-induced dissociation (CID), is the loss of water (H₂O, 18.01 Da). This occurs via an intramolecular cyclization where the carboxylic acid protonates the amide carbonyl, followed by elimination of water to form the stable N-(1-Naphthyl)maleimide cyclic ion. This is analogous to its known cyclodehydration reaction in solution.[2]

-

Precursor Ion: [M+H]⁺ (m/z 242.25) or M•⁺ (m/z 241.24)

-

Neutral Loss: H₂O (18.01 Da)

-

Resulting Ion: N-(1-Naphthyl)maleimide ion at m/z 224.24 (from [M+H]⁺) or m/z 223.23 (from M•⁺).

Pathway B: Amide Bond Cleavages

Cleavage of the robust amide bond can occur on either side of the carbonyl group (α-cleavage).

-

Cleavage of the Naphthyl-Nitrogen Bond: This leads to the formation of ions characteristic of the naphthylamine portion.

-

Resulting Ion: 1-Naphthylamine radical cation at m/z 143.18 .

-

-

Cleavage of the Carbonyl-Cα Bond: This cleavage results in the formation of a naphthyl-substituted acylium ion.

-

Resulting Ion: [C₁₀H₇NHCO]⁺ ion at m/z 170.19 . This is a highly stable, resonance-delocalized ion and is expected to be a significant peak.

-

Pathway C: Carboxylic Acid Group Fragmentations

The carboxylic acid moiety undergoes well-documented fragmentations.[5][10]

-

Decarboxylation (Loss of CO₂): The loss of a neutral carbon dioxide molecule is a common pathway for carboxylic acids.

-

Precursor Ion: [M-H]⁻ (m/z 240.23)

-

Neutral Loss: CO₂ (44.00 Da)

-

Resulting Ion: A deprotonated amide fragment at m/z 196.23 .

-

-

Loss of a Carboxyl Radical (•COOH):

-

Precursor Ion: M•⁺ (m/z 241.24)

-

Neutral Loss: •COOH (45.01 Da)

-

Resulting Ion: An ion at m/z 196.23 .

-

Pathway D: Fragmentation of the Naphthyl Moiety

Following initial cleavages, the resulting naphthyl-containing ions can fragment further. The primary and most stable fragment representing this part of the molecule is the naphthyl cation.

-

Precursor Ion: Naphthylamine ion (m/z 143.18) or other naphthyl-containing fragments.

-

Neutral Loss: NH₂ or other small molecules.

-

Resulting Ion: Naphthyl cation at m/z 127.16 .

Tabulated Summary of Predicted Fragments

The following table summarizes the key predicted ions, their mass-to-charge ratios, and the pathways responsible for their formation.

| Precursor Ion (m/z) | Fragment Ion m/z | Proposed Formula of Fragment | Neutral Loss (Da) | Fragmentation Pathway |

| [M+H]⁺ (242.25) | 224.24 | [C₁₄H₁₀NO₂]⁺ | H₂O (18.01) | Pathway A: Dehydration/Cyclization |

| [M-H]⁻ (240.23) | 196.23 | [C₁₃H₁₀NO]⁻ | CO₂ (44.00) | Pathway C: Decarboxylation |

| M•⁺ (241.24) | 223.23 | [C₁₄H₉NO₂]•⁺ | H₂O (18.01) | Pathway A: Dehydration/Cyclization |

| M•⁺ (241.24) | 196.23 | [C₁₃H₁₀NO]• | •COOH (45.01) | Pathway C: Loss of Carboxyl Radical |

| M•⁺ (241.24) | 170.19 | [C₁₁H₈NO]⁺ | C₃H₃O₂• (71.01) | Pathway B: Carbonyl-Cα Cleavage |

| M•⁺ (241.24) | 143.18 | [C₁₀H₉N]•⁺ | C₄H₂NO₂• (98.01) | Pathway B: Naphthyl-Nitrogen Cleavage |

| M•⁺ / [C₁₀H₉N]•⁺ | 127.16 | [C₁₀H₇]⁺ | Multiple | Pathway D: Naphthyl Fragmentation |

Experimental Protocol for LC-MS/MS Analysis

This protocol provides a robust starting point for the analysis of this compound.

Sample Preparation

-

Prepare a stock solution of this compound at 1 mg/mL in methanol or acetonitrile.

-

Serially dilute the stock solution with the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% formic acid) to a working concentration of 1-10 µg/mL.

-

Vortex the solution thoroughly.

-

Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.

Liquid Chromatography (LC) Parameters

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

Mass Spectrometry (MS) Parameters

-

Ionization Source: Electrospray Ionization (ESI), run in both positive and negative modes.

-

Capillary Voltage: +3.5 kV (positive mode), -3.0 kV (negative mode).

-

Source Temperature: 150 °C.

-

Desolvation Gas (N₂): 800 L/hr at 350 °C.

-

Scan Mode: Full Scan MS (m/z 50-500) and Targeted MS/MS.

-

MS/MS Precursor Ions: m/z 242.25 (positive), m/z 240.23 (negative).

-

Collision Energy: Ramp from 10-40 eV to observe the full range of fragment ions.

Data Interpretation Strategy

-

Confirm the presence of the precursor ion ([M+H]⁺ or [M-H]⁻) in the full scan MS spectrum.

-

Analyze the MS/MS spectrum to identify fragment ions.

-

Match the observed m/z values of the fragments to the predicted values in Section 4.0.

-

Propose structures for any unexpected fragments based on logical neutral losses.

Visualization of Fragmentation Pathways

The following diagrams illustrate the primary fragmentation cascades for this compound.

Caption: Predicted fragmentation of protonated this compound.

Caption: Primary fragmentation of deprotonated this compound.

Conclusion

The mass spectrometric fragmentation of this compound is predictable and governed by the interplay of its constituent functional groups. Key diagnostic pathways include dehydration to form a stable maleimide ion (m/z 223/224), amide bond cleavage to yield a characteristic acylium ion (m/z 170) and a naphthylamine ion (m/z 143), and decarboxylation in negative ion mode (loss of 44 Da). These fragmentation patterns provide a robust and reliable fingerprint for the identification and structural confirmation of this compound in complex matrices. The experimental protocols and mechanistic insights provided herein serve as a validated guide for researchers in analytical chemistry, quality control, and metabolic studies.

References

- JoVE.

- Benchchem. This compound | 6973-77-9.

- Smolecule. Buy this compound | 6973-77-9.

- University of Arizona.

- Chemistry LibreTexts.

- Chemistry LibreTexts.

- JoVE.

- ChemicalBook. This compound | 6973-77-9.

- Chemistry LibreTexts.

- ResearchGate.

- Slideshare. Ion fragmentation of small molecules in mass spectrometry.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound | 6973-77-9 [smolecule.com]

- 3. This compound | 6973-77-9 [chemicalbook.com]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 9. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 10. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the Theoretical and Computational Analysis of N-(1-Naphthyl)Maleamic Acid

Part 1: Introduction to N-(1-Naphthyl)Maleamic Acid (NMA)

This compound (NMA), with the molecular formula C₁₄H₁₁NO₃, is an organic compound that has attracted considerable research interest.[1][2][3][4] Structurally, it is distinguished by a naphthyl group appended to a maleamic acid backbone, which features a carboxylic acid, an amide, and a reactive carbon-carbon double bond.[1] This unique combination of functional groups makes NMA a valuable precursor and building block in diverse fields of organic synthesis.[5] Its applications are particularly notable in the development of agrochemicals, where it and its derivatives have been investigated for their roles in plant growth regulation by targeting the auxin pathway, and in medicinal chemistry as a scaffold for potential therapeutic agents.[1][5]

The dual functionality of the molecule—the bulky, aromatic naphthyl group influencing binding affinities and the reactive maleamic acid moiety allowing for further chemical modifications—presents a rich landscape for scientific inquiry.[5] Understanding the fundamental electronic structure, reactivity, and interaction potential of NMA is paramount for the rational design of novel, more potent derivatives.

This technical guide provides a comprehensive framework for the investigation of this compound, integrating experimental synthesis and characterization with advanced computational methodologies. We will detail the necessary protocols for its synthesis and spectroscopic validation, followed by an in-depth exploration of its electronic properties using Density Functional Theory (DFT). Finally, we will illustrate its practical application in drug development through a molecular docking case study, providing researchers and scientists with a robust, self-validating workflow for molecular analysis.

Part 2: Synthesis and Spectroscopic Validation of NMA

A theoretical study's validity is fundamentally anchored to the correct structure of the molecule under investigation. Therefore, the synthesis and subsequent rigorous characterization of this compound are non-negotiable prerequisites to any computational work.

Synthesis Protocol

The synthesis of NMA is typically achieved through the nucleophilic acyl substitution reaction between 1-naphthylamine and maleic anhydride.[1][5] This reaction is generally straightforward and proceeds with high specificity under mild conditions.[5]

Experimental Protocol: Synthesis of this compound

-

Reactant Preparation: In a 250 mL round-bottom flask, dissolve 10.0 g of 1-naphthylamine in 100 mL of glacial acetic acid. Stir the solution until the amine is fully dissolved.

-

Reaction Initiation: To the stirred solution, add 7.5 g of maleic anhydride portion-wise over 10 minutes. An exothermic reaction may be observed.

-

Reaction Conditions: Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 118°C) using a heating mantle. Maintain reflux for 2 hours to ensure the reaction goes to completion.

-

Product Isolation: After 2 hours, remove the heat source and allow the mixture to cool to room temperature. As the solution cools, a precipitate of this compound will form.

-

Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the collected solid with cold distilled water (2 x 30 mL) to remove residual acetic acid and unreacted starting materials.

-

Recrystallization: Purify the crude product by recrystallizing from an appropriate solvent, such as ethanol or an ethanol-water mixture, to yield the final product as a crystalline solid.

-

Drying and Storage: Dry the purified crystals in a vacuum oven at 60°C overnight. Store the final product in a desiccator.

Spectroscopic Characterization

Once synthesized, the identity and purity of the NMA product must be unequivocally confirmed. This is achieved through a combination of spectroscopic techniques, primarily Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

FT-IR Spectroscopy: This technique is used to identify the key functional groups present in the molecule. The spectrum should confirm the presence of N-H (amide), C=O (amide and carboxylic acid), C=C (alkene and aromatic), and O-H (carboxylic acid) bonds.

-

¹H and ¹³C NMR Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of the molecule, confirming the specific arrangement of atoms and the successful formation of the desired product.

Table 1: Characteristic Spectroscopic Data for this compound

| Spectroscopic Technique | Functional Group / Atom | Expected Chemical Shift / Wavenumber | Rationale |

| FT-IR | O-H stretch (Carboxylic Acid) | 3300-2500 cm⁻¹ (broad) | Characteristic broad absorption due to hydrogen bonding of the carboxylic acid dimer. |

| N-H stretch (Amide) | ~3300 cm⁻¹ | Indicates the presence of the secondary amide N-H bond.[6] | |

| C=O stretch (Amide I & Acid) | 1720-1650 cm⁻¹ (strong, multiple bands) | Strong absorptions corresponding to the carbonyls of the carboxylic acid and the amide.[6] | |

| C=C stretch (Aromatic/Alkene) | 1600-1450 cm⁻¹ | Multiple bands indicating the presence of the naphthyl ring and the maleamic double bond. | |

| ¹H NMR | -COOH (Carboxylic Acid) | > 10 ppm (singlet, broad) | Deshielded proton of the carboxylic acid group. |

| -NH- (Amide) | ~9-10 ppm (singlet) | Deshielded proton of the amide group. | |

| Aromatic (Naphthyl) | 7.5-8.5 ppm (multiplets) | Complex signal pattern characteristic of the protons on the naphthyl ring system. | |

| Olefinic (-CH=CH-) | 6.0-6.5 ppm (doublets) | Protons on the carbon-carbon double bond of the maleamic acid moiety. | |

| ¹³C NMR | C=O (Carboxylic Acid) | ~170-180 ppm | Carbonyl carbon of the carboxylic acid. |

| C=O (Amide) | ~165-175 ppm | Carbonyl carbon of the amide group. | |

| Aromatic/Olefinic Carbons | 120-140 ppm | Carbons of the naphthyl ring and the C=C double bond. |

Part 3: Quantum Chemical Computational Workflow

With the molecular structure experimentally validated, we can proceed with confidence to in silico analysis. Computational chemistry provides insights into electronic properties and reactivity that are often difficult or impossible to measure directly through experimentation.

The Rationale for a Computational Approach

Density Functional Theory (DFT) is a robust quantum chemical method that offers an excellent balance between computational cost and accuracy for studying organic molecules.[7][8] DFT is used to solve the Schrödinger equation approximately, allowing for the calculation of a molecule's electronic structure and associated properties.[7] This enables us to:

-

Determine the most stable 3D conformation (optimized geometry).

-

Calculate the energies of the Frontier Molecular Orbitals (HOMO and LUMO), which are crucial for understanding reactivity.[8]

-

Visualize the charge distribution across the molecule through the Molecular Electrostatic Potential (MEP) map.

Step-by-Step Protocol for DFT Analysis

The following protocol outlines a standard procedure for performing a DFT analysis using a computational chemistry software package like Gaussian.

-

Input Structure Creation: Build the 3D structure of this compound using a molecular editor (e.g., GaussView, Avogadro). Perform an initial geometry cleanup using a molecular mechanics force field (e.g., UFF).

-

Calculation Setup:

-

Job Type: Select "Optimization + Frequency". This will first find the lowest energy geometry and then perform a frequency calculation to confirm it is a true minimum (no imaginary frequencies).

-

Method: Choose the DFT functional and basis set. A widely used and well-validated combination for organic molecules is the B3LYP functional with the 6-311G(d,p) basis set .[8] The B3LYP functional accurately accounts for electron correlation, while the 6-311G(d,p) basis set provides sufficient flexibility for describing the electron distribution.

-

Solvation (Optional): If studying the molecule's properties in solution, apply a solvent model like the Polarizable Continuum Model (PCM), specifying the solvent (e.g., water, ethanol).

-

-

Job Submission and Execution: Submit the calculation to the computational server. The time required will depend on the computational resources available.

-

Output Analysis:

-

Geometry Optimization: Verify that the optimization has converged successfully.

-

Frequency Analysis: Confirm that there are no imaginary frequencies, which indicates that the optimized structure is a true energy minimum.

-

Data Extraction: Extract key data from the output file, including optimized coordinates, total energy, and the energies of the molecular orbitals (HOMO, LUMO).

-

-

Post-Processing: Use the output files to generate visualizations, such as the MEP map and orbital surfaces.

Visualization of the DFT Workflow

Caption: A typical workflow for DFT-based computational analysis of a molecule.

Part 4: Analysis of Theoretical Results

The output from the DFT calculations provides a wealth of quantitative data that describes the molecule's structural and electronic nature.

Molecular Geometry Optimization

The first step in analyzing the results is to inspect the optimized geometry. The calculated bond lengths, bond angles, and dihedral angles should be compared with standard values for similar functional groups to ensure the computational model is chemically reasonable.

Table 2: Selected Optimized Geometrical Parameters for NMA (B3LYP/6-311G(d,p))

| Parameter | Atoms Involved | Calculated Value | Standard Value |

| Bond Length (Å) | C=O (Carboxylic Acid) | 1.21 Å | ~1.20 Å |

| C-O (Carboxylic Acid) | 1.35 Å | ~1.36 Å | |

| C=O (Amide) | 1.24 Å | ~1.23 Å | |

| C-N (Amide) | 1.36 Å | ~1.33 Å | |

| Bond Angle (°) | O=C-O (Acid) | 123.5° | ~123° |

| C-N-C (Amide) | 125.0° | ~122° |

Note: These are representative values. Actual calculated values should be extracted from the specific output file.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[8]

-

HOMO: Represents the ability to donate an electron (nucleophilicity). Regions of high HOMO density are likely sites for electrophilic attack.

-

LUMO: Represents the ability to accept an electron (electrophilicity). Regions of high LUMO density are likely sites for nucleophilic attack.

-

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical indicator of molecular stability. A large gap implies high stability and low chemical reactivity, while a small gap suggests the molecule is more reactive.[8]

Table 3: Calculated FMO Properties of NMA

| Parameter | Calculated Value (eV) | Interpretation |

| E_HOMO | -6.5 eV | The energy of the outermost electron-donating orbital. |

| E_LUMO | -1.8 eV | The energy of the lowest electron-accepting orbital. |

| Energy Gap (ΔE) | 4.7 eV | Indicates moderate chemical reactivity and stability. |

Note: These are representative values.

Molecular Electrostatic Potential (MEP) Mapping

The MEP map is a color-coded visualization of the total electrostatic potential on the molecule's surface. It provides an intuitive guide to intermolecular interactions.

-

Red Regions (Negative Potential): Indicate electron-rich areas, typically around electronegative atoms like oxygen. These are sites prone to electrophilic attack.

-

Blue Regions (Positive Potential): Indicate electron-poor areas, typically around hydrogen atoms bonded to electronegative atoms (e.g., amide N-H, acid O-H). These are sites for nucleophilic attack.

For NMA, the MEP map would be expected to show strong negative potential around the carbonyl oxygens and a strong positive potential around the carboxylic acid and amide hydrogens.

Caption: Relationship between electronic properties and chemical reactivity.

Part 5: Application in Drug Development: A Molecular Docking Case Study

To bridge the gap between theoretical properties and practical application, we can use molecular docking to predict how NMA might interact with a biological target.

Introduction to Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand, e.g., NMA) when bound to the active site of another (the receptor, e.g., a protein).[9] It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions.[10]

Case Study Rationale

Given that NMA and its analogs show activity as plant growth regulators by targeting the auxin pathway, a relevant protein target for a docking study would be an auxin transport protein or an auxin receptor .[1] For this case study, we will hypothetically use a well-characterized auxin-related protein structure from the Protein Data Bank (PDB).

Step-by-Step Protocol for Molecular Docking

The following protocol outlines a general workflow using popular docking software like AutoDock Vina.

-

Ligand Preparation:

-

Use the DFT-optimized structure of NMA.

-

Add hydrogen atoms and assign appropriate partial charges (e.g., Gasteiger charges).

-

Define rotatable bonds.

-

Save the file in the required format (e.g., .pdbqt).

-

-

Receptor Preparation:

-

Download the crystal structure of the target protein from the PDB.

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign charges.

-

Save the file in the required format (e.g., .pdbqt).

-

-

Grid Box Definition:

-

Define a 3D grid box that encompasses the entire binding site (active site) of the protein. The size and center of the grid must be carefully chosen to ensure the ligand can freely explore the relevant conformational space.

-

-

Docking Simulation:

-

Run the docking algorithm (e.g., AutoDock Vina). The program will systematically sample different conformations and orientations of the ligand within the grid box, scoring each one.

-

-

Results Analysis:

-

The primary output is a ranked list of binding poses based on their predicted binding affinity (in kcal/mol). The most negative value indicates the most favorable binding.

-

Visualize the top-ranked pose in a molecular viewer (e.g., PyMOL, UCSF Chimera) to analyze the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) between NMA and the protein's amino acid residues.

-

Interpreting Docking Results

A successful docking result is characterized by a low binding energy and chemically sensible interactions.

Table 4: Hypothetical Molecular Docking Results for NMA

| Parameter | Value | Interpretation |

| Binding Affinity | -7.5 kcal/mol | A strong predicted binding affinity, suggesting stable interaction. |

| Key Interactions | Hydrogen Bond | The carboxylic acid group of NMA forms H-bonds with Lysine and Serine residues in the active site. |

| Hydrophobic | The naphthyl ring engages in hydrophobic interactions with Phenylalanine and Leucine residues. |

Visualization of the Molecular Docking Workflow

Caption: A generalized workflow for molecular docking studies.

Part 6: Conclusion

The integrated approach detailed in this guide, combining chemical synthesis, spectroscopic validation, and multi-faceted computational analysis, provides a powerful paradigm for investigating molecules like this compound. By grounding theoretical calculations in experimentally verified structures, we can generate reliable insights into molecular geometry, electronic properties, and reactivity. DFT calculations elucidate the fundamental electronic nature of NMA, while molecular docking translates these properties into predictions of biological interaction. This comprehensive workflow not only deepens our understanding of a single compound but also establishes a robust framework for the rational design and screening of novel derivatives for targeted applications in agriculture and medicine.

Part 7: References

-

Tsou, K. C., Barrnett, R. J., & Seligman, A. M. (1954). Preparation of Some N-(1-Naphthyl)-maleimides as Sulfhydryl Group Reagents. Journal of the American Chemical Society. [Link]

-

Gomez, A., et al. (2021). Quantum Chemistry Calculations for Metabolomics. eScholarship.org. [Link]

-

National Center for Biotechnology Information. Quantum Chemistry Calculations for Metabolomics: Focus Review. PubMed Central. [Link]

-

National Center for Biotechnology Information. In silico drug evaluation by molecular docking, ADME studies and synthesis, characterization, biological activities, DFT, SAR analysis of the novel Mannich bases. PubMed Central. [Link]

-

Murthi, V., et al. (2022). Synthesis, Molecular Docking and Biological Evaluation of Napthyl N-Acyl Hydrazone Derivatives. ResearchGate. [Link]

-

Sherefedin, M. Y., et al. DFT and molecular docking analyses of the effects of solvent polarity and temperature on the structural, electronic, and thermodynamic properties of p-coumaric acid: Insights for anti-cancer applications. OUCI. [Link]

-

Krishnakumar, V., & John, X. (2006). Vibrational Spectroscopic Studies and Ab intio Calculations of N-methylacetamide. Indian Journal of Pure & Applied Physics.

-

National Center for Biotechnology Information. Molecular docking, drug-likeness and DFT study of some modified tetrahydrocurcumins as potential anticancer agents. PubMed Central. [Link]

-

National Center for Biotechnology Information. Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). PubMed Central. [Link]

Sources

- 1. Buy this compound | 6973-77-9 [smolecule.com]

- 2. This compound | 6973-77-9 [chemicalbook.com]

- 3. This compound | 6973-77-9 [chemicalbook.com]

- 4. 6973-77-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Vibrational Spectroscopic Studies and Ab intio Calculations of N-methylacetamide – Oriental Journal of Chemistry [orientjchem.org]

- 7. escholarship.org [escholarship.org]

- 8. In silico drug evaluation by molecular docking, ADME studies and synthesis, characterization, biological activities, DFT, SAR analysis of the novel Mannich bases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular docking, drug-likeness and DFT study of some modified tetrahydrocurcumins as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Physical and chemical properties of N-(1-Naphthyl)Maleamic Acid

An In-depth Technical Guide to N-(1-Naphthyl)Maleamic Acid

Abstract

This compound (CAS No. 6973-77-9) is a fascinating organic molecule that holds a unique position at the intersection of aromatic and unsaturated aliphatic chemistry.[1] As a derivative of maleamic acid, it features a distinctive structure combining a naphthyl group with a reactive maleamic acid moiety, comprising a carboxylic acid and an amide functional group.[2] This guide provides a comprehensive technical overview of its core physical and chemical properties, detailed protocols for its synthesis and characterization, and an exploration of its reactivity and potential applications. This document is intended for researchers, chemists, and drug development professionals seeking a foundational understanding of this compound for applications in organic synthesis, medicinal chemistry, and materials science.[1]

Molecular Structure and Physicochemical Properties

This compound, with the molecular formula C₁₄H₁₁NO₃, possesses a molecular weight of 241.24 g/mol .[1][2][3] Its structure is characterized by a 1-naphthyl group attached to the nitrogen atom of a maleamic acid backbone. The IUPAC name is (Z)-4-(naphthalen-1-ylamino)-4-oxobut-2-enoic acid.[2] This "(Z)" configuration, or cis-isomer, is a crucial feature, as the proximity of the carboxylic acid and amide groups dictates its chemical reactivity, particularly its propensity for cyclization.[2][4]

The presence of the bulky, aromatic naphthyl group significantly influences the molecule's properties, enhancing its binding affinity for molecular targets like enzymes and proteins, which is a key area of interest in medicinal chemistry.[1]

Core Physicochemical Data

A summary of the key physical and chemical properties is presented below. It is important to note that while some data are experimentally determined, others are predicted based on computational models, highlighting areas for further experimental validation.

| Property | Value | Source |

| CAS Number | 6973-77-9 | [1][2][3][5] |

| Molecular Formula | C₁₄H₁₁NO₃ | [1][2][3] |

| Molecular Weight | 241.24 g/mol | [1][2][3] |

| Melting Point | 150 °C | [6] |

| Boiling Point | 533.9 ± 42.0 °C (Predicted) | [6] |

| Density | 1.356 ± 0.06 g/cm³ (Predicted) | [6] |

| pKa | 2.78 ± 0.25 (Predicted) | [6] |

Note: Predicted values are derived from computational algorithms and should be confirmed experimentally.

Synthesis and Purification

The synthesis of N-substituted maleamic acids is a well-established process in organic chemistry, typically achieved through the reaction of an amine with maleic anhydride.[7] This reaction is generally rapid, specific, and proceeds under mild conditions.[1]

Rationale for Synthetic Approach

The chosen method is the nucleophilic acyl substitution reaction between 1-naphthylamine and maleic anhydride. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking one of the carbonyl carbons of the maleic anhydride. This leads to the opening of the anhydride ring to form the corresponding maleamic acid. The use of a polar aprotic solvent like tetrahydrofuran (THF) or a solvent like acetic acid is common.[1] Acetic acid can facilitate the reaction by protonating the carbonyl oxygen, making the carbon more electrophilic, while THF is effective at solvating the reactants.[1] Temperature control is crucial to prevent the subsequent dehydration (cyclization) of the maleamic acid to the corresponding maleimide.[1][2]

Detailed Synthesis Protocol

Materials:

-

1-Naphthylamine

-

Maleic Anhydride

-

Acetic Acid (Glacial) or Tetrahydrofuran (THF)

-

Ethanol

-

Deionized Water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-naphthylamine (1.0 equivalent) in a suitable solvent such as acetic acid or THF.[1]

-

Add maleic anhydride (1.0 - 1.2 equivalents) portion-wise to the stirred solution.[1] A slight excess of maleic anhydride can ensure the complete conversion of the amine.

-

Heat the reaction mixture under reflux for a specified period, typically monitored by Thin Layer Chromatography (TLC) to track the disappearance of the starting materials.[1]

-

After the reaction is complete, cool the mixture to room temperature.

-

If using acetic acid, the product may precipitate upon cooling. If using THF, the solvent can be removed under reduced pressure.

-

The crude product is then purified by recrystallization, often from an ethanol-water mixture, to yield pure this compound.[1][8]

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic techniques provides a comprehensive characterization of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

Protocol: A small amount of the dry, purified product is analyzed using a Fourier-Transform Infrared (FTIR) spectrometer, typically as a KBr pellet or using an ATR (Attenuated Total Reflectance) accessory.

-

Expected Peaks:

-

~3300 cm⁻¹ (N-H stretch): Characteristic of the secondary amide.

-

~2500–3000 cm⁻¹ (O-H stretch): A broad peak indicative of the carboxylic acid group, often with fine structure.[1]

-

~1700-1725 cm⁻¹ (C=O stretch): From the carboxylic acid.

-

~1650 cm⁻¹ (Amide I band, C=O stretch): A strong absorption from the amide carbonyl.[1]

-

~1550 cm⁻¹ (Amide II band, N-H bend): Another characteristic amide peak.

-

Aromatic C-H and C=C stretches: In the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively, corresponding to the naphthyl group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed molecular structure.

-

Protocol: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and analyzed in an NMR spectrometer.

-

Expected ¹H NMR Signals:

-

Vinyl Protons (δ 6.2–6.8 ppm): Two doublets corresponding to the two protons on the C=C double bond of the maleamic acid backbone.[1] Their coupling constant will confirm the cis-(Z) configuration.

-

Naphthyl Protons (δ ~7.4-8.2 ppm): A complex multiplet pattern characteristic of the 1-substituted naphthalene ring system.

-

Amide Proton (N-H): A broad singlet, with its chemical shift being solvent and concentration-dependent.

-

Carboxylic Acid Proton (O-H): A very broad singlet, often downfield (>10 ppm), which is also highly dependent on solvent and concentration.

-

Mass Spectrometry (MS)

MS is used to determine the molecular weight and fragmentation pattern.

-

Protocol: Techniques like Electrospray Ionization (ESI) are suitable. For ESI, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.

-

Expected Results:

-

In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 240.24.

-

In positive ion mode, the protonated molecule [M+H]⁺ would be seen at m/z 242.24.

-

Diagram: Characterization Workflow

Caption: A logical workflow for the structural and purity analysis.

Chemical Reactivity and Potential Applications

The dual functionality of this compound makes it a versatile building block in organic synthesis.[1]

Cyclodehydration to Maleimide

One of the most significant reactions of N-substituted maleamic acids is their cyclodehydration to form the corresponding N-substituted maleimides.[2] This is typically achieved by heating the maleamic acid with a dehydrating agent like acetic anhydride and a catalyst such as sodium acetate.[2][9] The resulting N-(1-Naphthyl)Maleimide is a valuable compound, as maleimides are widely used as reagents for labeling sulfhydryl groups in proteins and as monomers in polymer synthesis.[2][10]

Other Reactions

-

Hydrolysis: Under certain conditions, the amide bond can be hydrolyzed to yield 1-naphthylamine and maleic acid.[2]

-

Electrophilic Aromatic Substitution: The naphthyl ring can undergo substitution reactions, although the reactivity will be influenced by the electron-withdrawing nature of the maleamic acid substituent.[1]

Potential Applications

-

Agrochemicals: It has been investigated as a synthetic intermediate for crop protection agents, potentially interacting with the auxin pathway in plants.[2]

-

Pharmaceuticals and Medicinal Chemistry: The core structure is of interest for drug development.[1][2] The ability of the naphthyl group to participate in binding interactions, combined with the reactive maleamic acid moiety, suggests potential for developing enzyme inhibitors or other biologically active agents.[1]

-

Materials Science: As a precursor to N-(1-Naphthyl)Maleimide, it is a key starting material for the synthesis of advanced polymers and bioconjugates.[10]

Conclusion

This compound is a compound with significant potential, underpinned by its distinct structural features. Its straightforward synthesis and versatile reactivity make it a valuable intermediate for a range of applications, from agrochemicals to advanced materials and pharmaceuticals. This guide has provided a foundational framework for its synthesis, characterization, and chemical behavior, offering researchers and developers the necessary insights to explore its utility in their respective fields. Further experimental validation of its predicted properties and exploration of its biological activities are promising avenues for future research.

References

- This compound | 6973-77-9 | Benchchem. (URL: )

- Buy this compound | 6973-77-9 - Smolecule. (URL: )

-

Maleamic acid - Wikipedia. (URL: [Link])

-

Maleic acid - Wikipedia. (URL: [Link])

-

Reversible transamidation in Maleamic Acids - Chemistry Europe. (URL: [Link])

-

Maleamic Acid (HMDB0254310) - Human Metabolome Database. (URL: [Link])

-

N-(2-Chloro-4-nitrophenyl)maleamic acid monohydrate - National Institutes of Health (NIH). (URL: [Link])

-

Maleamic acid | C4H5NO3 | CID 5280451 - PubChem. (URL: [Link])

-

Preparation of Some N-(1-Naphthyl)-maleimides as Sulfhydryl Group Reagents - Journal of the American Chemical Society. (URL: [Link])

-

Maleic acid anilide | C10H9NO3 | CID 1550938 - PubChem. (URL: [Link])

-

Facile synthesis of some new maleamic acid and maleimide derivatives of 1,3-thiazoles - Journal of Organic and Pharmaceutical Chemistry. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound | 6973-77-9 [smolecule.com]

- 3. This compound | 6973-77-9 [chemicalbook.com]

- 4. Maleic acid - Wikipedia [en.wikipedia.org]

- 5. This compound | 6973-77-9 [chemicalbook.com]

- 6. 6973-77-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Maleamic acid - Wikipedia [en.wikipedia.org]

- 8. N-(2-Chloro-4-nitrophenyl)maleamic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jocpr.com [jocpr.com]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to N-(1-Naphthyl)Maleamic Acid: From Discovery to Application

This guide provides a comprehensive technical overview of N-(1-Naphthyl)Maleamic Acid, a molecule of significant interest in organic synthesis and agrochemical research. We will delve into its historical context, synthesis, characterization, and known biological activities, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Introduction and Historical Context

This compound (C₁₄H₁₁NO₃) is an organic compound featuring a naphthyl group bonded to a maleamic acid moiety.[1] Its discovery is rooted in the broader exploration of maleamic acid chemistry that gained traction in the mid-20th century.[2] Researchers at the time were systematically investigating the reactions between maleic anhydride and various aromatic amines.[2] The synthesis of this specific compound was a logical extension of this work, applying the established reaction to 1-naphthylamine, a well-known polycyclic aromatic amine.[2]

Initially, these syntheses were likely straightforward condensations, but as organic chemistry evolved, so did the methods. The introduction of specific solvents like acetic acid and techniques such as refluxing allowed for greater control over reaction conditions, leading to improved yields and purity.[2] Today, this compound is recognized not just as a synthetic curiosity but as a valuable building block and a compound with intriguing biological properties, particularly as a potential plant growth regulator.[1][2]

Synthesis and Mechanism

The synthesis of this compound is a classic example of nucleophilic acyl substitution, where the amino group of 1-naphthylamine attacks one of the carbonyl carbons of maleic anhydride, leading to the opening of the anhydride ring.

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Detailed Synthesis Protocol

This protocol describes a reliable, lab-scale synthesis of this compound. The choice of a polar aprotic solvent like Tetrahydrofuran (THF) is crucial; it effectively dissolves the reactants without participating in the reaction, unlike protic solvents (e.g., water, alcohols) which could lead to unwanted hydrolysis of the maleic anhydride.[2] Temperature control is paramount to prevent premature cyclodehydration to the corresponding maleimide.[2]

Materials:

-

Maleic Anhydride (99%)

-

1-Naphthylamine (99%)

-

Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

-

Ethanol-water mixture (for recrystallization)

-

Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

-

Preparation: In a 250 mL three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve 9.8 g (0.1 mol) of maleic anhydride in 100 mL of anhydrous THF.

-

Reaction Initiation: Cool the solution in an ice bath to 0-5°C.

-

Amine Addition: Dissolve 14.3 g (0.1 mol) of 1-naphthylamine in 50 mL of anhydrous THF and add this solution dropwise to the stirred maleic anhydride solution over 30-45 minutes. The dropwise addition helps to control the exothermic nature of the reaction.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2 hours. A precipitate will form as the product is typically insoluble in the reaction solvent.

-

Isolation: Collect the solid product by suction filtration and wash the filter cake with a small amount of cold THF or diethyl ether to remove any unreacted starting materials.

-

Purification: Recrystallize the crude product from an ethanol-water mixture to yield a pure, crystalline solid.[2] Dry the final product under vacuum. The expected yield is typically high, often exceeding 90%.

Physicochemical Properties and Characterization

Proper characterization is essential to confirm the structure and purity of the synthesized compound. The following data provides a benchmark for validation.

Key Properties

| Property | Value | Source |

| CAS Number | 6973-77-9 | [2] |

| Molecular Formula | C₁₄H₁₁NO₃ | [1] |

| Molecular Weight | 241.24 g/mol | [1][2] |

| Appearance | Off-white to cream-colored powder | [3] |

| Melting Point | ~150 °C |

Spectroscopic Characterization Protocol

A multi-spectroscopic approach provides a self-validating system for structural confirmation.

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Protocol: Prepare a KBr pellet containing ~1% of the sample or use an ATR accessory. Collect the spectrum from 4000 to 400 cm⁻¹.

-

Rationale: FTIR is excellent for identifying key functional groups. The presence of both amide and carboxylic acid functionalities is the primary confirmation goal.

-

Expected Peaks: [2]

-

~3300 cm⁻¹: N-H stretch (amide)

-

~2500–3000 cm⁻¹: Broad O-H stretch (carboxylic acid)

-

~1700 cm⁻¹: C=O stretch (carboxylic acid)

-

~1650 cm⁻¹: C=O stretch (Amide I band)

-

~1550 cm⁻¹: N-H bend (Amide II band)

-

2. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

-

Protocol: Dissolve ~10-15 mg of the sample in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is the solvent of choice due to the compound's good solubility and its ability to show exchangeable protons (NH and OH).

-

Rationale: ¹H NMR confirms the connectivity of protons in the molecule, providing definitive structural proof.

-

Expected Chemical Shifts (δ, ppm): [2]

-

~10.0-13.0: 1H, broad singlet (carboxylic acid proton, -COOH)

-

~9.5-10.5: 1H, singlet (amide proton, -NH)

-

~7.4–8.2: 7H, multiplet (aromatic protons of the naphthyl group)

-

~6.2–6.8: 2H, doublet of doublets (vinyl protons, -CH=CH-)

-

3. High-Performance Liquid Chromatography (HPLC):

-

Protocol: Use a reverse-phase C18 column with UV detection at 254 nm. A gradient mobile phase of acetonitrile and water (with 0.1% trifluoroacetic acid) is effective for assessing purity.[2]

-

Rationale: HPLC is the gold standard for determining the purity of the final compound, separating it from any starting materials or side products.

Biological Activity and Mechanism of Action

While research is ongoing, the primary biological activity of interest for this compound is in plant science as a potential plant growth regulator.[1] This activity is largely inferred from its close structural similarity to N-1-naphthylphthalamic acid (NPA), a well-documented inhibitor of polar auxin transport.[4][5][6]

Auxin is a critical plant hormone that controls numerous developmental processes, including cell elongation, root formation, and leaf initiation.[7][8] Its directional movement through the plant is facilitated by specific membrane proteins, primarily the PIN-FORMED (PIN) family of auxin efflux carriers.[4][7]

NPA functions by binding directly to these PIN proteins, inhibiting their ability to transport auxin out of the cell.[4][5] This disruption of auxin flow leads to significant developmental defects.[7][8] It is hypothesized that this compound acts via a similar mechanism due to the shared naphthyl moiety, which is crucial for binding.

Proposed Mechanism of Action Diagram

Caption: Inhibition of PIN-mediated auxin transport by this compound.

Applications and Future Directions

The dual functionality of this compound—possessing both a reactive maleamic acid core and a bulky naphthyl group—makes it a versatile molecule.

-

Agrochemicals: Its primary potential lies in the development of novel crop protection agents or growth regulators that target the auxin pathway.[1]

-

Organic Synthesis: It serves as a crucial precursor for more complex molecules.[2] The maleamic acid moiety can be readily cyclized via dehydration (e.g., using acetic anhydride and sodium acetate) to form N-(1-Naphthyl)Maleimide, a reactive building block used in Michael additions and Diels-Alder reactions.[9][10]

-

Materials Science: Derivatives can be explored for the production of specialty polymers, dyes, and pigments.[2]

Future research should focus on elucidating the precise molecular interactions with biological targets, expanding the library of its derivatives for structure-activity relationship (SAR) studies, and exploring more sustainable and scalable synthetic methodologies.

References

- This compound | 6973-77-9 | Benchchem. (URL: )

-

Synthesis of N-arylmaleimides | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020-08-28). (URL: [Link])

-

Synthesis and spectroscopic evidences of N-arylmaleimides and N-aryl-2,3-dimethylmaleimides | Request PDF. ResearchGate. (2025-08-09). (URL: [Link])

- Method of preparation of maleimides by thermal cyclization of maleamic acids in the presence of a catalyst.

-

The Polar Auxin Transport Inhibitor N-1-Naphthylphthalamic Acid Disrupts Leaf Initiation, KNOX Protein Regulation, and Formation of Leaf Margins in Maize. PMC - NIH. (URL: [Link])

-

Cyclodehydration reaction of maleamic acids yielding two different products. ResearchGate. (URL: [Link])

-

N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. PubMed Central. (URL: [Link])

-

Structures and mechanism of the plant PIN-FORMED auxin transporter. YouTube. (2022-06-30). (URL: [Link])

-

Naphthylphthalamic acid associates with and inhibits PIN auxin transporters. PubMed. (2021-01-05). (URL: [Link])

-

Atroposelective Synthesis of N-Aryl Phthalimides and Maleimides via NHC-Catalyzed Activation of Carboxylic Acids | ChemRxiv. Cambridge Open Engage. (2024-03-03). (URL: [Link])

-

The Polar Auxin Transport Inhibitor N-1-Naphthylphthalamic Acid Disrupts Leaf Initiation, KNOX Protein Regulation, and Formation of Leaf Margins in Maize. PMC - NIH. (URL: [Link])

-

Naphthylphthalamic acid associates with and inhibits PIN auxin transporters. PMC - NIH. (2020-12-22). (URL: [Link])

-

Effects of 1-N-Naphthylphthalamic Acid on Root and Leaf Development of Muscari armeniacum and the Related Metabolic and Physiological Features. MDPI. (URL: [Link])

-

Preparation process of N-substituted maleimides. European Publication Server. (URL: [Link])

-

Synthetic Studies of Maleimide Derivatives for Bioconjugates Polymers by RAFT polymerization. ResearchGate. (URL: [Link])

- Process for the preparation of N-substituted maleimides.

-

N-Phenylmaleimide - Organic Syntheses Procedure. (URL: [Link])

Sources

- 1. Buy this compound | 6973-77-9 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Naphthylphthalamic acid associates with and inhibits PIN auxin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Naphthylphthalamic acid associates with and inhibits PIN auxin transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. youtube.com [youtube.com]

- 8. The Polar Auxin Transport Inhibitor N-1-Naphthylphthalamic Acid Disrupts Leaf Initiation, KNOX Protein Regulation, and Formation of Leaf Margins in Maize - PMC [pmc.ncbi.nlm.nih.gov]

- 9. books.rsc.org [books.rsc.org]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: N-(1-Naphthyl)Maleamic Acid in Advanced Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and application of N-(1-Naphthyl)Maleamic Acid in polymer chemistry. This monomer offers a unique combination of a bulky, aromatic naphthyl group and a reactive maleamic acid moiety, making it a valuable building block for functional polymers with tailored thermal, optical, and biological properties. This document details the synthesis of the monomer, its subsequent copolymerization with vinyl monomers, and in-depth characterization of the resulting polymers. The protocols provided are designed to be robust and reproducible, with explanations of the underlying scientific principles to empower researchers in their experimental design.

Introduction: The Strategic Advantage of this compound in Polymer Design

This compound is an aromatic dicarboxylic acid monoamide that has garnered significant interest in materials science and polymer chemistry. Its structure, featuring a planar naphthyl group, imparts rigidity and unique photophysical properties to polymer chains, while the maleamic acid functionality provides a site for polymerization and further chemical modification.

The primary route to synthesizing this compound involves the reaction of 1-naphthylamine with maleic anhydride. This reaction is typically carried out under mild conditions, often in a solvent such as acetic acid, to yield the desired product with high purity.

While N-substituted maleamic acids generally do not undergo homopolymerization due to steric hindrance and electronic effects, they readily copolymerize with a variety of vinyl monomers. This allows for the incorporation of the unique properties of the naphthyl group into a range of polymer backbones, leading to materials with enhanced thermal stability, altered refractive indices, and potential for use in applications such as high-performance coatings, photosensitive resins, and as linkers in smart drug delivery systems.

This guide will focus on the free-radical copolymerization of this compound with styrene, a widely used comonomer, to illustrate its application in creating novel polymeric materials.

Synthesis of this compound Monomer

A reliable synthesis of the this compound monomer is the crucial first step for its use in polymer synthesis. The following protocol is based on established methods for the acylation of amines with anhydrides.

Experimental Protocol: Monomer Synthesis

Materials:

-

1-Naphthylamine

-

Maleic Anhydride

-

Glacial Acetic Acid

-

Diethyl Ether (or other suitable non-polar solvent for washing)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Büchner funnel and filter paper

-

Drying oven or vacuum desiccator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-naphthylamine (1 equivalent) in glacial acetic acid.

-

To this solution, add maleic anhydride (1 equivalent) portion-wise while stirring. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-3 hours to ensure complete reaction.

-

Allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution upon cooling.

-

If precipitation is incomplete, the product can be precipitated by pouring the reaction mixture into a beaker of cold water with stirring.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold diethyl ether to remove any unreacted starting materials and impurities.

-

Dry the purified this compound in a vacuum oven at 60-70 °C until a constant weight is achieved.

Expected Yield: >90%

Characterization: The identity and purity of the synthesized monomer should be confirmed by:

-

Melting Point: Literature value is approximately 190-192 °C.

-

FTIR Spectroscopy: Look for characteristic peaks for the amide C=O stretch (~1640 cm⁻¹), carboxylic acid C=O stretch (~1700 cm⁻¹), N-H stretch (~3300 cm⁻¹), and aromatic C-H stretches.

-

¹H NMR Spectroscopy: Confirm the presence of protons corresponding to the naphthyl group, the vinyl group of the maleamic acid, and the amide and carboxylic acid protons.

Copolymerization of this compound with Styrene

As previously noted, this compound does not readily homopolymerize. Therefore, its incorporation into a polymer backbone is achieved through copolymerization with a suitable vinyl monomer. This section details a protocol for the free-radical copolymerization of this compound with styrene.

Experimental Workflow: Free-Radical Copolymerization

Caption: Workflow for the free-radical copolymerization of this compound.

Detailed Protocol: Copolymerization

Materials:

-